molecular formula C7H13NO2 B13631854 1-(2-Methylmorpholin-2-yl)ethan-1-one

1-(2-Methylmorpholin-2-yl)ethan-1-one

Cat. No.: B13631854
M. Wt: 143.18 g/mol
InChI Key: WHFQEHJCNHYBHI-UHFFFAOYSA-N
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Description

1-(2-Methylmorpholin-2-yl)ethan-1-one is a chemical compound with a molecular formula of C7H13NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 2-position of the morpholine ring and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylmorpholin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylmorpholine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions. The reaction typically takes place in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylmorpholin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields ketones or carboxylic acids.

    Reduction: Reduction yields alcohols.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylmorpholin-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylmorpholin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylmorpholin-2-yl)ethan-1-ol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.

    1-(2-Methylmorpholin-4-yl)ethan-1-one: This compound has a similar structure but with the methyl group at the 4-position of the morpholine ring.

Uniqueness

1-(2-Methylmorpholin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and interactions compared to its analogs .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(2-methylmorpholin-2-yl)ethanone

InChI

InChI=1S/C7H13NO2/c1-6(9)7(2)5-8-3-4-10-7/h8H,3-5H2,1-2H3

InChI Key

WHFQEHJCNHYBHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CNCCO1)C

Origin of Product

United States

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